4-(4-Methoxyphenyl)piperazine-1-carbothioamide
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Overview
Description
4-(4-Methoxyphenyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-(4-methoxyphenyl)piperazine with a suitable thiocarbonyl reagent. One common method is the reaction of 4-(4-methoxyphenyl)piperazine with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using industrial-scale purification methods such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like halides, alcohols, or amines, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, particularly serotonin and dopamine receptors. This interaction modulates the release and uptake of these neurotransmitters, leading to its potential therapeutic effects in neurological disorders. Additionally, the compound may inhibit certain enzymes involved in pain and inflammation pathways, contributing to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: A closely related compound with similar biological activities but lacking the carbothioamide group.
4-(4-Methylphenyl)piperazine: Another piperazine derivative with a methyl group instead of a methoxy group, exhibiting different pharmacological properties.
1-(4-Methoxyphenyl)piperazine: A compound with a similar structure but different functional groups, leading to variations in its chemical reactivity and biological activity.
Uniqueness
4-(4-Methoxyphenyl)piperazine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interact with molecular targets in ways that similar compounds without the carbothioamide group cannot .
Properties
IUPAC Name |
4-(4-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-16-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)17/h2-5H,6-9H2,1H3,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNIUHFLAZNFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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